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Compound of Interest

Compound Name: 3-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1353410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)pyridine, a

heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

This document outlines its chemical properties, a detailed synthesis protocol, and an

exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties
3-(1H-pyrazol-3-yl)pyridine is a bifunctional molecule incorporating both a pyridine and a

pyrazole ring system. These structural features are prevalent in many biologically active

compounds, making this scaffold an attractive starting point for the development of novel

therapeutics.

Property Value Reference

CAS Number 45887-08-9 N/A

Molecular Formula C₈H₇N₃ N/A

Molecular Weight 145.16 g/mol N/A

Appearance Pale yellow solid [1]

Boiling Point 143–148 °C at 0.01 mm Hg [2]

Melting Point 56–58 °C [2]
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Synthesis of 3-(1H-pyrazol-3-yl)pyridine
A reliable method for the synthesis of 3-(1H-pyrazol-3-yl)pyridine involves the reaction of a

propenone intermediate with hydrazine hydrate.

Experimental Protocol
Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Reagents:

Hydrazine hydrate

Ethanol

Procedure:

Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.

Add hydrazine hydrate to the solution.

Heat the reaction mixture at reflux for a duration sufficient to ensure complete reaction, which

can be monitored by thin-layer chromatography.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure to yield the crude product.

The resulting residual oil can be purified by distillation under vacuum to afford 3-(1H-
pyrazol-3-yl)pyridine as a pale yellow solid.[1][2]

Yield: This procedure has been reported to provide a high yield of the desired product.[2]

Biological Activity and Therapeutic Potential
The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, indicating its

ability to bind to a variety of biological targets with high affinity. Derivatives of this core structure

have shown significant promise in several therapeutic areas, particularly in oncology and

inflammatory diseases, primarily through the inhibition of protein kinases.
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While specific quantitative data for the parent 3-(1H-pyrazol-3-yl)pyridine is not extensively

available in publicly accessible literature, the broader class of pyrazolyl-pyridine compounds

has been widely investigated as potent kinase inhibitors.

Kinase Inhibition
Compounds featuring the pyrazolyl-pyridine core have demonstrated inhibitory activity against

several key kinases involved in disease pathogenesis:

c-Jun N-terminal Kinases (JNKs): JNKs are key regulators of cellular processes such as

inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK signaling pathway

is implicated in various diseases, including neurodegenerative disorders, inflammatory

conditions, and cancer.[4][5] The pyrazolyl-pyridine scaffold has been a foundational element

in the design of JNK inhibitors.[3][6]

Pim Kinases (PIM-1, PIM-2, PIM-3): The Pim family of serine/threonine kinases plays a

crucial role in cell survival, proliferation, and apoptosis.[7][8] Overexpression of Pim kinases

is associated with numerous hematologic and solid tumors, making them attractive targets

for cancer therapy.[8][9][10] Several pyrazolyl-pyridine derivatives have been developed as

potent pan-Pim kinase inhibitors.[7][11]

TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and

is involved in signaling pathways related to inflammation, autophagy, and oncogenesis.[12]

[13] The 1H-pyrazolo[3,4-b]pyridine scaffold, a related isomer, has been successfully utilized

to develop potent and selective TBK1 inhibitors.[12][13]

Casein Kinase 1δ/ε (CK1δ/ε): These kinases are involved in the regulation of various cellular

processes, and their dysregulation has been linked to neurodegenerative diseases and

cancer. N-(1H-pyrazol-3-yl)quinazolin-4-amines, which contain a similar structural motif, have

been identified as inhibitors of CK1δ/ε.[14]

Signaling Pathways and Experimental Workflows
The therapeutic potential of 3-(1H-pyrazol-3-yl)pyridine derivatives is rooted in their ability to

modulate key cellular signaling pathways. Below are graphical representations of a general

synthesis workflow and a simplified kinase inhibition signaling pathway that these compounds

are known to influence.
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General Synthesis Workflow
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Caption: General synthesis workflow for 3-(1H-pyrazol-3-yl)pyridine.

Simplified Kinase Signaling Pathway Inhibition
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Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway.

Conclusion
3-(1H-pyrazol-3-yl)pyridine is a versatile and valuable scaffold in drug discovery. Its

straightforward synthesis and the established biological significance of the pyrazole-pyridine

core make it an excellent starting point for the development of novel kinase inhibitors and other

therapeutic agents. Further investigation into the specific biological targets and quantitative
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activity of the parent compound is warranted to fully elucidate its therapeutic potential. This

guide serves as a foundational resource for researchers embarking on studies involving this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole
1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective
inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity
against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC
[pmc.ncbi.nlm.nih.gov]

9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity
against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC
Advances (RSC Publishing) [pubs.rsc.org]

10. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

11. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]

12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1
inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1353410?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11568084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11568084/
https://www.mdpi.com/2227-9059/10/5/1124
https://pmc.ncbi.nlm.nih.gov/articles/PMC3081976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3081976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968587/
https://www.researchgate.net/publication/371185026_Evaluation_of_Novel_Pyrazol-4yl_Pyridine_Derivatives_Possessing_Arylsulfonamide_Tethers_as_C-Jun_N-Terminal_Kinase_Jnk_Inhibitors_in_Leukemia_Cells
https://pubmed.ncbi.nlm.nih.gov/21185177/
https://pubmed.ncbi.nlm.nih.gov/21185177/
https://pubmed.ncbi.nlm.nih.gov/25597005/
https://pubmed.ncbi.nlm.nih.gov/25597005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638703/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07963a
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07963a
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07963a
https://pmc.ncbi.nlm.nih.gov/articles/PMC11531143/
https://www.benchchem.com/product/b1280473
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1
inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors:
Synthesis, biological evaluation and molecular modeling studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: 3-(1H-pyrazol-3-yl)pyridine (CAS No.
45887-08-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353410#3-1h-pyrazol-3-yl-pyridine-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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